molecular formula C8H5Cl5O2 B12139914 Ethanol, 2-(pentachlorophenoxy)- CAS No. 947-76-2

Ethanol, 2-(pentachlorophenoxy)-

Cat. No.: B12139914
CAS No.: 947-76-2
M. Wt: 310.4 g/mol
InChI Key: GCQCVCCOUMGAMI-UHFFFAOYSA-N
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Description

Ethanol, 2-(pentachlorophenoxy)- is an organochlorine derivative where a pentachlorophenoxy group (–O–C₆Cl₅) is attached to the second carbon of ethanol (CH₃CH₂OH). This compound belongs to the family of halogenated phenoxy ethanols, which are structurally characterized by an ether linkage between a phenolic ring and an ethanol moiety. The pentachlorophenoxy group imparts high chemical stability and lipophilicity, making the compound resistant to biodegradation and persistent in environmental matrices .

While direct studies on Ethanol, 2-(pentachlorophenoxy)- are scarce, its structural analogs and related pentachlorophenol (PCP) derivatives have been extensively studied. For instance, sodium pentachlorophenate (a PCP salt) and other phenoxyethanol derivatives are known for their historical use as pesticides, wood preservatives, and biocides . However, due to the high toxicity of chlorinated phenols and their tendency to form dioxin-like byproducts (e.g., octachlorodibenzo-p-dioxin), regulatory restrictions have been imposed globally on PCP and its derivatives since the 1980s .

Properties

CAS No.

947-76-2

Molecular Formula

C8H5Cl5O2

Molecular Weight

310.4 g/mol

IUPAC Name

2-(2,3,4,5,6-pentachlorophenoxy)ethanol

InChI

InChI=1S/C8H5Cl5O2/c9-3-4(10)6(12)8(15-2-1-14)7(13)5(3)11/h14H,1-2H2

InChI Key

GCQCVCCOUMGAMI-UHFFFAOYSA-N

Canonical SMILES

C(COC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-(pentachlorophenoxy)- typically involves the reaction of pentachlorophenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{C}_6\text{Cl}_5\text{OH} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}_6\text{Cl}_5\text{OCH}_2\text{CH}_2\text{OH} ]

Industrial Production Methods: In an industrial setting, the production of ethanol, 2-(pentachlorophenoxy)- involves large-scale synthesis using similar reaction conditions. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Ethanol, 2-(pentachlorophenoxy)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.

    Substitution: The pentachlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂R) are commonly employed.

Major Products:

    Oxidation: Formation of pentachlorophenoxyacetic acid.

    Reduction: Formation of pentachlorophenoxyethane.

    Substitution: Formation of various substituted phenoxyethanols.

Scientific Research Applications

Biocidal Properties

Ethanol, 2-(pentachlorophenoxy)- exhibits significant antimicrobial activity, making it useful in various biocidal formulations. It is effective against bacteria, fungi, and algae, which allows its application in:

  • Wood Preservation : Used to protect wood from decay caused by fungi and insects.
  • Disinfectants : Incorporated into formulations for sanitizing surfaces in healthcare and food industries.

Herbicide Usage

The compound acts as an herbicide, effectively controlling unwanted vegetation in agricultural settings. Its application includes:

  • Selective Weed Control : Targets specific weed species without harming desired crops.
  • Soil Treatment : Used to prevent the growth of invasive plant species.

Environmental Impact Studies

Research has focused on the environmental implications of ethanol, 2-(pentachlorophenoxy)- use. Studies indicate that while effective as a pesticide, it poses risks to non-target organisms and ecosystems.

Toxicological Profiles

The Agency for Toxic Substances and Disease Registry (ATSDR) provides a toxicological profile for pentachlorophenol that highlights potential health effects associated with exposure:

  • Hepatic Effects : Elevated liver enzymes and liver damage have been observed in exposed populations.
  • Developmental Toxicity : Animal studies indicate potential risks for fetal development when exposed during pregnancy .

Data Tables

Application AreaSpecific Use CasesKey Findings
Biocidal FormulationsWood preservativesEffective against wood-decaying fungi
DisinfectantsHealthcare sanitationBroad-spectrum antimicrobial activity
HerbicidesAgricultural weed controlSelective action on specific weed species
Environmental StudiesSoil contamination assessmentsIdentified risks to aquatic life

Case Study: Wood Treatment Facilities

A study conducted at wood treatment facilities revealed that workers exposed to ethanol, 2-(pentachlorophenoxy)- experienced elevated liver enzyme levels and other health issues linked to long-term exposure. Monitoring programs were implemented to assess environmental contamination levels and worker safety protocols.

Case Study: Agricultural Applications

In agricultural trials, ethanol, 2-(pentachlorophenoxy)- was applied to control specific weeds in cornfields. Results indicated effective weed suppression with minimal impact on crop yield; however, subsequent soil analyses showed residual levels of the compound affecting non-target plant species.

Mechanism of Action

The mechanism of action of ethanol, 2-(pentachlorophenoxy)- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to disrupt cellular processes and inhibit the activity of certain enzymes. The pentachlorophenoxy group plays a crucial role in enhancing the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural and functional differences between Ethanol, 2-(pentachlorophenoxy)- and related compounds:

Compound Chemical Formula Key Features Applications/Toxicity
Ethanol, 2-(pentachlorophenoxy)- C₈H₅Cl₅O₂ Ether linkage with pentachlorophenoxy group; high lipophilicity. Limited direct data; inferred high persistence and bioaccumulation potential based on PCP analogs .
Pentachlorophenol (PCP) C₆Cl₅OH Parent compound; phenolic hydroxyl group. Formerly used as a wood preservative; banned due to carcinogenicity and dioxin formation .
Sodium Pentachlorophenate C₆Cl₅ONa Ionic derivative of PCP; water-soluble. Restricted use in closed systems; associated with acute toxicity and environmental persistence .
Tributyl(pentachlorophenoxy)tin (C₄H₉)₃Sn–O–C₆Cl₅ Organotin derivative; combines Sn with pentachlorophenoxy. High toxicity to aquatic organisms; regulated under international hazardous substance lists .
2,3,4,5-Tetrachloro-6-pentachlorophenoxy-1-methoxybenzene C₁₃H₅Cl₉O₂ Methoxybenzene with pentachlorophenoxy substituent. Byproduct of PCP oxidation; structurally stable; potential environmental pollutant .

Reactivity and Environmental Behavior

  • Ethanol, 2-(pentachlorophenoxy)- vs. PCP: Unlike PCP, which undergoes acid-base reactions (e.g., forming salts like sodium pentachlorophenate ), Ethanol, 2-(pentachlorophenoxy)- is less reactive due to its ether linkage. However, both compounds share a propensity to form toxic dioxins under thermal or oxidative conditions. For example, PCP impurities can cyclize to octachlorodibenzo-p-dioxin during gas chromatography , while Ethanol, 2-(pentachlorophenoxy)- may decompose into chlorinated dioxins in incineration scenarios.
  • Comparison with Methoxybenzene Derivatives: Compounds like 2,3,4,5-tetrachloro-6-pentachlorophenoxy-1-methoxybenzene (identified in PCP oxidation studies ) exhibit similar environmental persistence but differ in solubility and bioactivity due to methoxy substituents.

Toxicological and Regulatory Profiles

  • Acute Toxicity: Sodium pentachlorophenate and PCP are classified as highly toxic (LD₅₀ < 100 mg/kg in rodents), whereas Ethanol, 2-(pentachlorophenoxy)- lacks direct toxicity data. However, its structural similarity to regulated compounds suggests comparable risks .
  • Regulatory Status: PCP and its derivatives (including pentachlorophenoxy compounds) are banned in the EU, Switzerland, New Zealand, and Indonesia . Tributyl(pentachlorophenoxy)tin is restricted under the Rotterdam Convention due to its endocrine-disrupting properties .

Biological Activity

Ethanol, 2-(pentachlorophenoxy)-, also known as pentachlorophenol (PCP) ethyl ether, is a compound derived from pentachlorophenol, a chlorinated aromatic compound used primarily as a pesticide and wood preservative. This article explores the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and implications for human health and environmental safety.

  • Chemical Formula : C12_{12}Cl5_5O
  • Molecular Weight : 325.4 g/mol
  • Log P (Partition Coefficient) : Indicates hydrophobicity; values suggest significant bioaccumulation potential.

Biological Activity Overview

Ethanol, 2-(pentachlorophenoxy)- exhibits various biological activities that can be categorized into toxicological effects on humans and animals, potential carcinogenicity, and ecological impacts.

Toxicological Effects

  • Hepatotoxicity : Studies indicate that PCP is hepatotoxic, with significant liver damage observed in both animal models and human cases. Key findings include:
    • Increased liver weight and hepatocellular hypertrophy in rats after exposure to PCP .
    • Alterations in serum liver enzyme levels indicating liver injury .
  • Developmental Toxicity : Epidemiological studies have suggested associations between PCP exposure and developmental issues in offspring of exposed individuals. For instance:
    • A study indicated increased risks of non-Hodgkin lymphoma among populations with occupational exposure to PCP .
  • Immunotoxicity : Chronic ethanol consumption has been shown to impair immune functions by affecting natural killer (NK) cell activity:
    • Ethanol feeding reduced NK cell cytotoxicity and altered cytokine expression in the spleen .

The mechanisms through which ethanol, 2-(pentachlorophenoxy)- exerts its biological effects include:

  • Oxidative Stress : PCP can generate reactive oxygen species (ROS), leading to oxidative damage in cellular components such as DNA and proteins .
  • Cytokine Modulation : Exposure to PCP alters the expression of pro-inflammatory cytokines like IL-1β and TNF-α, which are critical for immune response regulation .

Case Study 1: Occupational Exposure

A cohort study involving sawmill workers exposed to PCP revealed a significant increase in liver-related health issues and developmental abnormalities among their children. The findings emphasized the need for stringent safety measures in occupational settings involving chlorinated phenols.

Case Study 2: Environmental Impact

Research conducted on aquatic ecosystems demonstrated that PCP is highly toxic to fish species, with reported LC50 values ranging from 0.1 to 205 µg/L. This toxicity poses risks not only to aquatic life but also raises concerns about bioaccumulation in food chains .

Data Tables

Biological Activity Effect Study Reference
HepatotoxicityLiver enlargement, enzyme alteration
Developmental toxicityIncreased risk of developmental issues
ImmunotoxicityReduced NK cell function
Aquatic toxicityHigh toxicity to fish

Q & A

Basic: What is the recommended methodology for synthesizing Ethanol, 2-(pentachlorophenoxy)- in laboratory settings?

Answer:
Ethanol, 2-(pentachlorophenoxy)- can be synthesized via a Williamson ether synthesis between pentachlorophenol and 2-bromoethanol under alkaline conditions. Key steps include:

  • Reagent preparation : Use anhydrous potassium carbonate as a base to deprotonate pentachlorophenol.
  • Reaction conditions : Reflux in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C for 6–12 hours.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization.
    This method leverages pentachlorophenol’s nucleophilic phenoxide ion attacking the electrophilic carbon in 2-bromoethanol. Similar etherification strategies are detailed in alcohol synthesis literature .

Basic: Which analytical techniques are optimal for identifying Ethanol, 2-(pentachlorophenoxy)- and its degradation intermediates?

Answer:

  • Gas Chromatography-Mass Spectrometry (GC/MS) : Detects volatile intermediates (e.g., chlorinated phenols, dimeric coupling products) with high sensitivity. Used in oxidative degradation studies to identify pentachlorophenoxy radicals and dechlorinated derivatives .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the ether linkage (δ 3.6–4.2 ppm for –OCH₂–).
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and monitors reaction progress using C18 columns and UV detection (λ = 280 nm).

Advanced: What are the dominant degradation pathways of Ethanol, 2-(pentachlorophenoxy)- under environmental or experimental conditions?

Answer:
Degradation occurs via three primary pathways (Table 1):

Pathway Mechanism Key Intermediates Evidence
Oxidative Dechlorination Hydroxyl radicals (·OH) attack Cl substituents, forming tetra- and trichlorophenoxy derivatives.2-(Trichlorophenoxy)ethanol
Radical Coupling Pentachlorophenoxy radicals dimerize, producing biphenyl ethers.Bis(pentachlorophenoxy)ethane
Reductive Dechlorination Zero-valent iron (ZVI) reduces Cl groups, yielding less chlorinated ethanols.2-(Dichlorophenoxy)ethanol

Experimental Design : Use ultrasound/ZVI systems to enhance radical generation and reductive efficiency. Monitor intermediates via GC/MS and ion chromatography for chloride release .

Advanced: How can researchers resolve contradictions in toxicity data attributed to Ethanol, 2-(pentachlorophenoxy)-?

Answer:
Contradictions often arise from impurities (e.g., dioxins in pentachlorophenol precursors) or coexposure to other preservatives . Mitigation strategies:

  • Purification : Pre-treat the compound via silica gel chromatography or recrystallization to remove chlorinated by-products.
  • Controlled Experiments : Use isotopically labeled Ethanol, 2-(pentachlorophenoxy)- (e.g., ¹³C) in bioassays to isolate its metabolic fate from contaminants.
  • Analytical Validation : Cross-reference toxicity results with GC/MS and LC-QTOF-MS to confirm compound integrity post-experiment .

Advanced: What electrochemical methods are suitable for studying Ethanol, 2-(pentachlorophenoxy)-’s redox behavior?

Answer:
Anodic Electrochemistry :

  • Electrode Materials : Pyrolytic carbon or platinum anodes in pH 6–7 phosphate buffers.
  • Mechanism : One-electron oxidation generates a radical species, precipitating as 2,3,4,5,6-pentachloro-4-pentachlorophenoxy-2,5-cyclohexadienone .
  • Applications : Electrochemical degradation in wastewater; monitor current-potential profiles to optimize electron transfer efficiency .

Regulatory: What safety protocols are critical when handling Ethanol, 2-(pentachlorophenoxy)-?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats (WGK Germany hazard class 3) .
  • Waste Disposal : Incinerate at >1,200°C to prevent dioxin formation. Follow EPA guidelines for halogenated waste (RCRA code D032) .
  • Regulatory Status : Banned in industrial applications under the Rotterdam Convention due to bioaccumulation and toxic by-products .

Advanced: How does the electronic structure of Ethanol, 2-(pentachlorophenoxy)- influence its reactivity in substitution reactions?

Answer:
The electron-withdrawing Cl groups stabilize the phenoxide ion, enhancing electrophilic aromatic substitution (EAS) at the para position. Computational studies (DFT) show:

  • HOMO/LUMO Gaps : Reduced gap (~4.5 eV) increases susceptibility to nucleophilic attack.
  • Resonance Effects : Chlorine substituents direct EAS to the least hindered position. Validate via Hammett plots or kinetic isotope effects .

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